molecular formula C10H9BrF2O2 B1414348 Ethyl 3-bromo-4,5-difluorophenylacetate CAS No. 1807187-48-9

Ethyl 3-bromo-4,5-difluorophenylacetate

Cat. No. B1414348
CAS RN: 1807187-48-9
M. Wt: 279.08 g/mol
InChI Key: CPHWWCKBXRWMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-4,5-difluorophenylacetate (EBDFA) is a fluorinated phenylacetate derivative that has been extensively studied for its potential applications in a variety of scientific research fields. EBDFA can be synthesized from simple starting materials and has been reported to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of Ethyl 3-bromo-4,5-difluorophenylacetate is not yet fully understood. However, it is believed to interact with certain receptors in the body, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It is also believed to interact with certain enzymes, such as the monoamine oxidase A enzyme, which is involved in the metabolism of serotonin.
Biochemical and Physiological Effects
Ethyl 3-bromo-4,5-difluorophenylacetate has been reported to have a wide range of biochemical and physiological effects. It has been shown to have antidepressant-like effects in animal models, as well as anxiolytic-like effects. It has also been shown to have anti-inflammatory effects, as well as neuroprotective effects.

Advantages And Limitations For Lab Experiments

Ethyl 3-bromo-4,5-difluorophenylacetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively inexpensive. It is also relatively stable, and it has a wide range of biochemical and physiological effects. However, Ethyl 3-bromo-4,5-difluorophenylacetate has some limitations for use in laboratory experiments. It is not approved for use in humans, and it is not widely available.

Future Directions

There are several potential future directions for the use of Ethyl 3-bromo-4,5-difluorophenylacetate in scientific research. One potential direction is to further investigate its potential use as an antidepressant and anxiolytic. Another potential direction is to further investigate its potential use as an anti-inflammatory and neuroprotective agent. Additionally, further research could be conducted to investigate its potential use in the treatment of other diseases and conditions. Finally, further research could be conducted to investigate its potential use as a tool for drug delivery and drug targeting.

Scientific Research Applications

Ethyl 3-bromo-4,5-difluorophenylacetate has been studied for its potential application in a variety of scientific research fields. It has been used as a tool to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the liver.

properties

IUPAC Name

ethyl 2-(3-bromo-4,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHWWCKBXRWMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4,5-difluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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